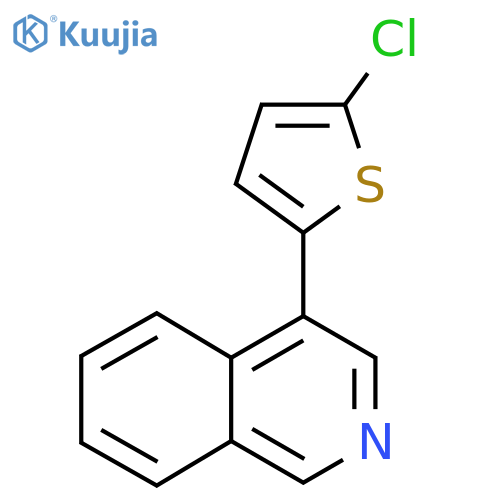Cas no 1187163-17-2 (4-(5-Chloro-2-thienyl)isoquinoline)

1187163-17-2 structure
商品名:4-(5-Chloro-2-thienyl)isoquinoline
CAS番号:1187163-17-2
MF:C13H8ClNS
メガワット:245.727320671082
MDL:MFCD13152432
CID:4684278
4-(5-Chloro-2-thienyl)isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-(5-Chloro-2-thienyl)isoquinoline
- 4-(5-chlorothiophen-2-yl)isoquinoline
-
- MDL: MFCD13152432
- インチ: 1S/C13H8ClNS/c14-13-6-5-12(16-13)11-8-15-7-9-3-1-2-4-10(9)11/h1-8H
- InChIKey: YBQDNYCAPSDDLN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=NC=C3C=CC=CC=23)S1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- トポロジー分子極性表面積: 41.1
4-(5-Chloro-2-thienyl)isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360740-5 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 5g |
€2290.10 | 2023-04-26 | |
| abcr | AB360740-5g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 5g |
€2286.50 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780952-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
¥12073.00 | 2024-08-09 | |
| abcr | AB360740-2 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 2g |
€976.30 | 2023-04-26 | |
| abcr | AB360740-1 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 1g |
€728.80 | 2023-04-26 | |
| Fluorochem | 200808-2g |
4-(5-Chloro-2-thienyl)isoquinoline |
1187163-17-2 | 97% | 2g |
£568.00 | 2022-03-01 | |
| Ambeed | A638473-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
$314.0 | 2024-04-25 | |
| Chemenu | CM257225-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
$333 | 2023-11-23 | |
| Chemenu | CM257225-5g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 5g |
$880 | 2021-08-18 | |
| Fluorochem | 200808-5g |
4-(5-Chloro-2-thienyl)isoquinoline |
1187163-17-2 | 97% | 5g |
£1404.00 | 2022-03-01 |
4-(5-Chloro-2-thienyl)isoquinoline 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1187163-17-2 (4-(5-Chloro-2-thienyl)isoquinoline) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1187163-17-2)4-(5-Chloro-2-thienyl)isoquinoline

清らかである:99%
はかる:1g
価格 ($):283.0